Diphenyl (2-chloroethyl)phosphonate
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Overview
Description
Diphenyl (2-chloroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-chloroethyl moiety and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl (2-chloroethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2-chloroethyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new phosphonate derivatives.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphoramidates, while oxidation reactions produce phosphonic acids .
Scientific Research Applications
Diphenyl (2-chloroethyl)phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a prodrug or active pharmaceutical ingredient due to its ability to modify biological targets.
Biological Studies: Employed in studies of enzyme inhibition and protein modification, providing insights into biochemical pathways.
Industrial Applications: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diphenyl (2-chloroethyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the chloroethyl group, which acts as an electrophile in the reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenyl (2-chloroethyl)phosphonate include:
- Diphenylphosphine oxide
- 2-Chloroethylphosphonic acid
- Triphenylphosphine oxide
Uniqueness
This compound is unique due to its specific combination of a phosphonate group with a 2-chloroethyl moiety and two phenyl groups.
Properties
CAS No. |
53986-90-6 |
---|---|
Molecular Formula |
C14H14ClO3P |
Molecular Weight |
296.68 g/mol |
IUPAC Name |
[2-chloroethyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C14H14ClO3P/c15-11-12-19(16,17-13-7-3-1-4-8-13)18-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
WLOCLNJHIWHEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CCCl)OC2=CC=CC=C2 |
Origin of Product |
United States |
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